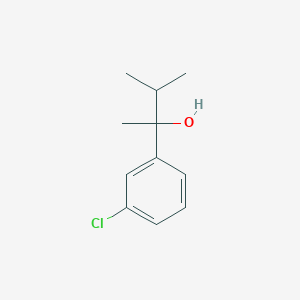

2-(3-Chlorophenyl)-3-methyl-butan-2-ol

Description

2-(3-Chlorophenyl)-3-methyl-butan-2-ol is a tertiary alcohol featuring a chlorinated aromatic ring and a branched alkyl chain. Its molecular formula is C₁₁H₁₅ClO, with a molecular weight of 198.69 g/mol (based on analogous structures in ). The compound’s structure includes a hydroxyl group at the 2-position of the butanol backbone, a methyl group at the 3-position, and a 3-chlorophenyl substituent at the 2-position.

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-8(2)11(3,13)9-5-4-6-10(12)7-9/h4-8,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGJXABSEYFVEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1=CC(=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C12H17ClO

- Molecular Weight : 220.72 g/mol

- IUPAC Name : 2-(3-chlorophenyl)-3-methylbutan-2-ol

The structure includes a chlorophenyl group attached to a butanol chain, which contributes to its unique reactivity and biological activity.

Synthetic Routes

The synthesis of 2-(3-Chlorophenyl)-3-methyl-butan-2-ol can be achieved through various methods:

- Reduction of Ketones : The compound can be synthesized by reducing the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in inert solvents like tetrahydrofuran (THF).

- Friedel-Crafts Alkylation : Another method involves the alkylation of 3-chlorophenol with a suitable butanol derivative in the presence of a Lewis acid catalyst (e.g., aluminum chloride) under anhydrous conditions.

Chemistry

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to form alkanes.

- Substitution Reactions : The hydroxyl group can be substituted with other functional groups.

Biology

Research into the biological activities of this compound has revealed potential applications in:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, it demonstrated a minimum inhibitory concentration (MIC) of approximately 4.82 µM against S. aureus, indicating its potential as an antibacterial agent.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory conditions.

Medicine

The therapeutic potential of this compound is being explored for several applications:

- Antibacterial Agent : Its efficacy against bacterial infections positions it as a promising candidate for new antibiotic development.

- Anti-inflammatory Drug : Its ability to influence inflammatory processes could lead to new treatments for conditions characterized by excessive inflammation.

- Analgesic Properties : The compound's potential analgesic effects may be beneficial in pain management therapies.

Antimicrobial Efficacy Study

A study evaluating the antimicrobial efficacy of various compounds found that this compound exhibited significant activity against S. aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.82 |

| Escherichia coli | Not tested |

Anti-inflammatory Mechanism Investigation

In another study aimed at understanding the anti-inflammatory properties, researchers observed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in vitro, suggesting its potential use in managing inflammatory diseases.

Mécanisme D'action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the context of its application, but generally involves binding to active sites or allosteric sites, altering the biological activity of the target molecule.

Comparaison Avec Des Composés Similaires

Positional Isomers: 4-(3-Chlorophenyl)-3-methylbutan-2-ol

- Molecular Formula : C₁₁H₁₅ClO (identical to the target compound)

- Molecular Weight : 198.69 g/mol .

- Key Differences: The chlorophenyl group is attached at the 4-position of the butanol chain instead of the 2-position. Positional isomerism affects steric hindrance and intermolecular interactions. For example, the hydroxyl group in the 2-position (target compound) may exhibit stronger intramolecular hydrogen bonding with the chlorophenyl group compared to the 4-position isomer.

- Synthetic Relevance : Positional isomers often require distinct synthetic pathways, such as regioselective alkylation or Grignard reactions, to control substituent placement.

Non-Chlorinated Analog: (±)-3-Methyl-2-phenylbutan-2-ol

- Molecular Formula : C₁₁H₁₆O

- Molecular Weight : 164.24 g/mol .

- Key Differences :

- Replacement of the 3-chlorophenyl group with a phenyl ring removes the electron-withdrawing chlorine atom. This increases electron density on the aromatic ring, enhancing susceptibility to electrophilic substitution.

- The absence of chlorine reduces molecular weight by ~34.45 g/mol, impacting physical properties like boiling point and density.

- Reactivity: The non-chlorinated analog may exhibit faster reaction rates in electrophilic aromatic substitution due to the lack of deactivating chlorine.

Simpler Alcohol: 3-Methyl-2-butanol

- Molecular Formula : C₅H₁₂O

- Molecular Weight : 88.15 g/mol .

- Key Differences :

- Lacks both the chlorophenyl group and the extended carbon chain, resulting in significantly lower molecular weight.

- Boiling point is 112°C , with higher water solubility (2.8 g/100 mL at 30°C) compared to chlorinated derivatives, which are more hydrophobic.

- Applications : Used as a solvent or intermediate in organic synthesis, whereas chlorinated analogs may find niche roles in pharmaceuticals or agrochemicals.

Functional Group Variant: 2-(3-Chlorophenyl)-2-hydroxybutanoic Acid

- Molecular Formula : C₁₀H₁₁ClO₃

- Molecular Weight : 214.65 g/mol .

- Key Differences :

- The hydroxyl group is part of a carboxylic acid moiety instead of a tertiary alcohol.

- Increased acidity (pKa ~3–4 for carboxylic acids vs. ~16–19 for alcohols) enables distinct reactivity, such as salt formation or esterification.

- Biological Relevance : Carboxylic acid derivatives are common in drug molecules (e.g., NSAIDs), whereas tertiary alcohols like the target compound may serve as prodrugs or intermediates.

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Key Functional Groups |

|---|---|---|---|---|---|

| 2-(3-Chlorophenyl)-3-methyl-butan-2-ol | C₁₁H₁₅ClO | 198.69 | Not reported | Low (estimated) | Tertiary alcohol, Chloroaryl |

| 4-(3-Chlorophenyl)-3-methylbutan-2-ol | C₁₁H₁₅ClO | 198.69 | Not reported | Low | Tertiary alcohol, Chloroaryl |

| (±)-3-Methyl-2-phenylbutan-2-ol | C₁₁H₁₆O | 164.24 | Not reported | Low | Tertiary alcohol, Phenyl |

| 3-Methyl-2-butanol | C₅H₁₂O | 88.15 | 112 | 2.8 g/100 mL (30°C) | Secondary alcohol |

| 2-(3-Chlorophenyl)-2-hydroxybutanoic Acid | C₁₀H₁₁ClO₃ | 214.65 | Not reported | Moderate (acid-dependent) | Carboxylic acid, Chloroaryl |

Activité Biologique

Introduction

2-(3-Chlorophenyl)-3-methyl-butan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparison with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses. Research indicates that the chlorophenyl group enhances the compound's reactivity and interaction with biomolecules, which is crucial for its pharmacological effects.

Potential Therapeutic Applications

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, certain chlorinated phenolic compounds have demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .

- Anticancer Properties : There is emerging evidence supporting the cytotoxic effects of this compound on cancer cell lines. Studies have shown that similar compounds can induce oxidative stress-mediated DNA damage in human cancer cells, leading to apoptosis .

- Neuropharmacological Effects : Some research indicates potential interactions with dopamine receptors, which could position this compound as a candidate for treating neurological disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-3-methyl-butan-2-ol | Similar chlorophenyl group | Antimicrobial and anticancer effects |

| 2-(4-Chlorophenyl)-2-methylpropan-1-ol | Different hydroxyl positioning | Limited antibacterial activity |

| 2-(4-Chlorophenyl)-3-methylbutan-1-ol | Varying chain length | Moderate cytotoxicity |

The structural uniqueness of this compound contributes to its distinct biological profile, differentiating it from other chlorinated phenolic compounds.

Antimicrobial Efficacy

In a study assessing the antimicrobial activities of various chlorinated compounds, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective bactericidal properties, particularly against strains like E. coli and S. aureus .

Anticancer Activity

Research evaluating the anticancer potential of phenolic compounds revealed that this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve oxidative stress pathways leading to cell death .

Neuropharmacological Studies

Investigations into the neuropharmacological effects of related compounds have suggested that they may influence dopamine receptor activity, which could be beneficial in treating conditions like schizophrenia or Parkinson’s disease. Further studies are needed to confirm these effects specifically for this compound .

Méthodes De Préparation

Reaction Mechanism and Substrate Selection

The Grignard reaction remains a cornerstone for synthesizing tertiary alcohols with aryl substituents. For 2-(3-chlorophenyl)-3-methyl-butan-2-ol, the protocol involves reacting a 3-chlorophenylmagnesium bromide Grignard reagent with 3-methylbutan-2-one (a symmetrical ketone). The ketone’s carbonyl carbon undergoes nucleophilic attack by the Grignard reagent, followed by protonation to yield the tertiary alcohol.

Key Steps :

-

Grignard Reagent Preparation :

-

Nucleophilic Addition :

-

Work-up and Purification :

Representative Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 51–65% | |

| Melting Point | 82–83°C (recrystallized) | |

| Purity (Elemental Analysis) | C: 61.18%, H: 7.14% (calc. C: 61.53%, H: 7.04%) |

Hydrolysis of Sulfate Intermediates

Industrial-Scale Adaptations

Patent US2812363A details a large-scale synthesis of structurally related diols via sulfate intermediates. While targeting this compound specifically, this method’s principles remain applicable:

-

Sulfation :

-

Mercuric Oxide-Assisted Activation :

Process Optimization :

| Factor | Optimal Condition | Outcome |

|---|---|---|

| Reaction Temperature | 60–70°C (Grignard addition) | Minimized side reactions |

| Hydrolysis Duration | 3.5 hours | Complete ester cleavage |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Q & A

Q. What are the common synthetic pathways for 2-(3-Chlorophenyl)-3-methyl-butan-2-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation using 3-chlorophenyl precursors. For example:

Friedel-Crafts alkylation : React 3-chlorophenyl derivatives (e.g., 3-chlorobenzyl chloride) with 3-methylbutan-2-ol in the presence of Lewis acids (e.g., AlCl₃). Monitor temperature (0–5°C) to minimize side reactions.

Grignard reaction : Use 3-chlorophenylmagnesium bromide with ketones like 3-methylbutan-2-one, followed by acid quenching.

Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Optimize stoichiometry and catalyst loading to improve yields beyond 60% .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).

- Spectroscopy :

- NMR : Compare ¹H/¹³C NMR shifts with analogs (e.g., 3-chlorophenyl groups show aromatic protons at δ 7.2–7.5 ppm).

- IR : Look for O-H stretches (~3400 cm⁻¹) and C-Cl stretches (~750 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]⁺ expected at m/z 212.6) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from stereochemical variations or solvent effects. Strategies include:

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing peak splitting at different temperatures.

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how do results compare to structural analogs?

- Methodological Answer :

- Antimicrobial Testing : Perform MIC assays against S. aureus and E. coli using broth microdilution. Compare with analogs like 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid (MIC ~25 µg/mL) .

- Enzyme Inhibition : Screen against COX-2 or acetylcholinesterase via fluorometric assays. Structural analogs with chlorophenyl groups show IC₅₀ values in the µM range .

- Cytotoxicity : Use MTT assays on HEK-293 cells; note that methyl branching may reduce toxicity compared to linear-chain derivatives .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (predicted ~2.8), solubility (≈2.1 mg/mL), and CYP450 inhibition.

- Molecular Docking : Dock the compound into target proteins (e.g., COX-2 PDB: 3LN1) using AutoDock Vina. The chlorophenyl group may enhance binding via hydrophobic interactions .

Data-Driven Analysis

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Reaction Scalability : Transitioning from mg to gram-scale requires optimizing exothermic reactions (e.g., use jacketed reactors for temperature control).

- Purification : Replace column chromatography with fractional distillation or continuous flow systems.

- Yield Variability : Monitor raw material purity (e.g., ≥98% 3-chlorophenyl precursors) and humidity levels during Grignard reactions .

Q. How do structural modifications (e.g., substituting chlorine with fluorine) alter the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electrophilic Reactivity : Fluorine’s electronegativity reduces electrophilic aromatic substitution rates compared to chlorine.

- Bioactivity : Fluorinated analogs (e.g., 2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol) show improved blood-brain barrier penetration but reduced antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.